molecular formula C28H24F3NO3S B2575684 1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate CAS No. 84202-24-4

1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate

Cat. No.: B2575684
CAS No.: 84202-24-4
M. Wt: 511.56
InChI Key: BWTGHEKACZLOJZ-UHFFFAOYSA-M
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Description

1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which include a quinolinium core substituted with phenyl groups and a trifluoromethanesulfonate counterion. These structural features contribute to its reactivity and utility in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate typically involves the following steps:

    Formation of the Quinolinium Core: The quinolinium core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.

    Phenyl Substitution:

    Formation of the Tetrahydroquinolinium Ion: The reduction of the quinolinium core to the tetrahydroquinolinium ion can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Counterion Exchange: The final step involves the exchange of the counterion to trifluoromethanesulfonate, which can be achieved by treating the tetrahydroquinolinium salt with trifluoromethanesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to fully saturated quinoline derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Quinolinium derivatives.

    Reduction: Saturated quinoline derivatives.

    Substitution: Brominated phenyl derivatives.

Scientific Research Applications

1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The phenyl groups and the quinolinium core can interact with hydrophobic pockets in proteins, while the trifluoromethanesulfonate ion can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triphenylquinolinium chloride
  • 1,2,4-Triphenylquinolinium bromide
  • 1,2,4-Triphenylquinolinium iodide

Uniqueness

1,2,4-Triphenyl-5,6,7,8-tetrahydroquinolinium trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate counterion, which imparts distinct solubility and reactivity properties compared to other similar compounds. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.

Properties

IUPAC Name

trifluoromethanesulfonate;1,2,4-triphenyl-5,6,7,8-tetrahydroquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N.CHF3O3S/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)26-19-11-10-18-24(25)26;2-1(3,4)8(5,6)7/h1-9,12-17,20H,10-11,18-19H2;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTGHEKACZLOJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CC(=[N+]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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